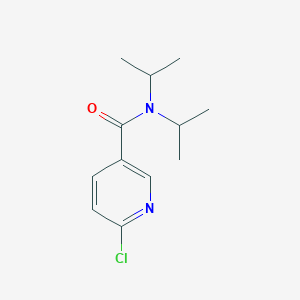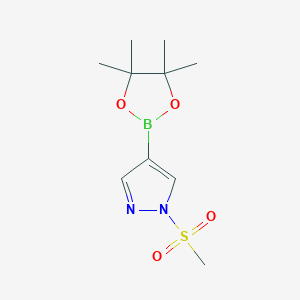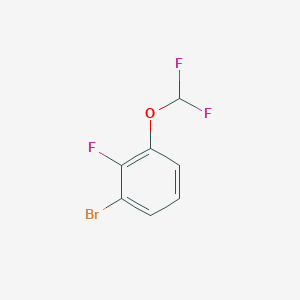![molecular formula C12H18BrNS B1399570 1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine CAS No. 1411330-14-7](/img/structure/B1399570.png)
1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine
Overview
Description
The compound “1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine” is a chemical compound with a molecular weight of 206.11 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel 5,10,15,20-tetra (thiophen-2-yl) porphyrin (P1) and 5,10,15,20-tetrakis (5-Bromothiophen-2-yl) porphyrin (P2) were successfully synthesized .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 1- (5-bromothiophen-2-yl)sulfonyl-N- [ (4-methoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide has been reported .Chemical Reactions Analysis
The main reaction in the synthesis of similar compounds involves the Claisen–Schmidt condensation reaction . The effect of reaction conditions, including the dosage of sodium hydroxide and reaction temperature, was investigated and analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the compound 1- (5-bromothiophen-2-yl)sulfonyl-N- [ (4-methoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide has a molecular weight of 487.4 g/mol .Scientific Research Applications
Preparation and Synthesis
- The compound has been utilized in the preparation of drug intermediates, such as Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, achieved from 2-bromothiophene as a raw material through Grignard reagent treatment, indicating its role in synthetic organic chemistry (W. Min, 2015).
- The compound has been involved in reactions leading to the synthesis of complex molecules like 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole, showcasing its utility in creating new molecular structures (H. Geiger, James S. Donohoe, & D. Geiger, 2014).
Antimicrobial and Anticancer Activity
- A Schiff base incorporating the compound showed significant cytotoxic activity against specific cell lines, suggesting potential in cancer research (S. M et al., 2022).
- Compounds based on 5-bromothiophene have been explored for their antibacterial and antifungal properties, indicating a role in the development of new antimicrobial agents (Mayank G. Sharma et al., 2022).
Chemical Properties and Analysis
- Studies on the thermochemistry of methylpiperidines, including 4,4-dimethylpiperidine, provide insights into the stability and conformational behavior of such compounds (M. Ribeiro da Silva et al., 2006).
- Research on the palladium-catalyzed synthesis of derivatives involving bromothiophene and dimethylpiperidine contributes to understanding of their reactivity and structural features in organic chemistry (Komal Rizwan et al., 2021).
Other Applications
- The compound's derivatives have been studied for their electrochemical properties, which can be vital in the development of new materials for various applications (K. Kowalski & R. Winter, 2008).
- Research involving the synthesis and characterization of tritium-labeled derivatives of dimethylpiperidine illustrates its utility in advanced chemical labeling techniques (Yang Hong et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on similar compounds include the development of a series of new polymer donors (P D s, PhAm X) that have a flexible spacer base (FS) induced by hydrogen bond (H-bond) interactions . These P Ds enable intrinsic stretchable organic solar cells (IS-OSC) to have a high power conversion efficiency (PCE) and excellent stretchability .
properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNS/c1-12(2)5-7-14(8-6-12)9-10-3-4-11(13)15-10/h3-4H,5-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJQXIPXVHAJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=C(S2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



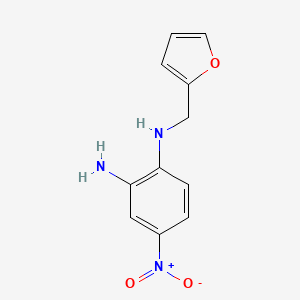
![1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1399490.png)
amine](/img/structure/B1399491.png)
![(6-Methoxy-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1399493.png)


![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)
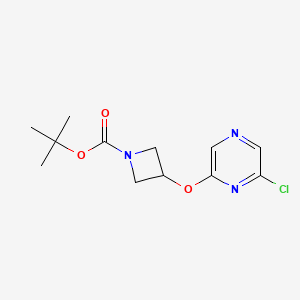

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)
